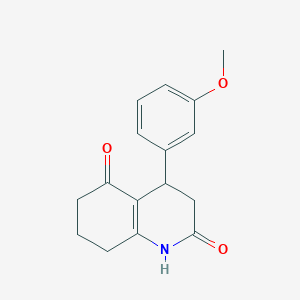
4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
描述
4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as rottlerin, is a natural product isolated from the plant Mallotus philippensis. Rottlerin has gained significant attention in the scientific community due to its diverse biological activities, including its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is complex and varies depending on the cell type and disease being studied. Rottlerin has been shown to inhibit various signaling pathways, including protein kinase C (PKC) and mitochondrial permeability transition pore (mPTP). Rottlerin has also been shown to inhibit the activity of several enzymes, including c-Jun N-terminal kinase (JNK) and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
Rottlerin has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Rottlerin has also been shown to improve glucose metabolism and insulin sensitivity, as well as reduce neuronal damage and improve cognitive function.
实验室实验的优点和局限性
Rottlerin has several advantages as a research tool, including its diverse biological activities and potential therapeutic applications. However, there are also limitations to using 4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several areas of future research for 4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its potential therapeutic applications in cancer, diabetes, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and to develop more effective and targeted therapies. In addition, research is needed to investigate the potential side effects and toxicity of 4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in humans.
科学研究应用
Rottlerin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Rottlerin has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Rottlerin has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative disorders.
属性
IUPAC Name |
4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-11-5-2-4-10(8-11)12-9-15(19)17-13-6-3-7-14(18)16(12)13/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKVLODJVCSHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4434707.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4434717.png)
![N-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434725.png)

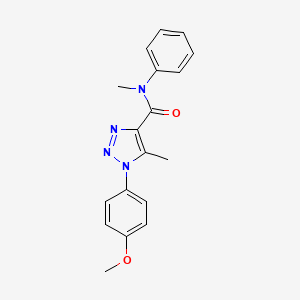
![3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434743.png)
![2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
![N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434759.png)
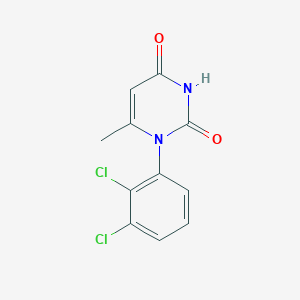
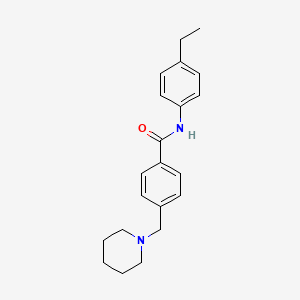
![7-(2-chlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434828.png)
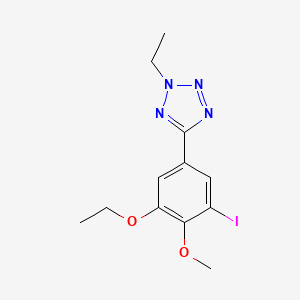
![11-oxo-N-(3-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B4434843.png)